SSEA-4 hexaose-β-NAc-spacer3-Biotin
Description
Properties
Molecular Formula |
C26H45NO21 |
|---|---|
Synonyms |
NeuAcα2-3Galβ1-3GalNAcβ1-3Galα1-4 |
Origin of Product |
United States |
Synthetic Strategies and Structural Elucidation
Chemical and Chemoenzymatic Synthesis Approaches for SSEA-4 Hexaose Core
The synthesis of the SSEA-4 hexaose core (Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc) is a formidable challenge due to its complex structure, featuring multiple stereocenters and labile glycosidic linkages. Both purely chemical and chemoenzymatic strategies have been developed to access this intricate oligosaccharide.
Chemical Synthesis:
The chemical synthesis of the SSEA-4 hexaose core typically involves a convergent block synthesis strategy. This approach relies on the stepwise assembly of smaller, protected monosaccharide and oligosaccharide building blocks. Key steps in this process include:
Protecting Group Strategies: A meticulous selection of orthogonal protecting groups is crucial to selectively mask and deprotect hydroxyl and amino functionalities during the synthesis. Common protecting groups include benzyl (B1604629) (Bn) ethers, acetyl (Ac) esters, and phthalimido (Phth) groups for amines.
Glycosylation Reactions: The formation of the stereospecific glycosidic linkages is the cornerstone of the synthesis. This is often achieved using glycosyl donors such as trichloroacetimidates, thioglycosides, or glycosyl halides, activated by appropriate promoters. The choice of solvent, temperature, and protecting groups on both the donor and acceptor molecules significantly influences the stereochemical outcome of the glycosylation.
Sialylation: The introduction of the terminal sialic acid residue is a particularly challenging step due to the lability of the α-ketosidic linkage. Specialized sialyl donors and optimized reaction conditions are required to achieve high yields and stereoselectivity. A notable strategy involves the direct sialylation of the SSEA-3 tetrasaccharide precursor.
Chemoenzymatic Synthesis:
Chemoenzymatic approaches combine the efficiency and stereospecificity of enzymes with the flexibility of chemical synthesis. nih.gov This strategy often involves the chemical synthesis of a core oligosaccharide structure, which is then elaborated by specific glycosyltransferases. For the SSEA-4 hexaose core, a chemoenzymatic route might involve:
Chemical synthesis of the globotetraose (B1165421) core (GalNAcβ1-3Galα1-4Galβ1-4Glc).
Enzymatic galactosylation using a β-1,3-galactosyltransferase to add the next galactose residue.
Enzymatic sialylation with an α-2,3-sialyltransferase to install the terminal N-acetylneuraminic acid.
Design and Implementation of the β-NAc-Spacer3 Linker in Glycosynthesis
The β-NAc-spacer3 linker serves a dual purpose: it provides a point of attachment for the biotin (B1667282) moiety and introduces a spacer arm to minimize steric hindrance between the SSEA-4 hexaose and its binding partners. The "spacer3" component is typically a hydrophilic and flexible triethylene glycol (TEG) unit.
The synthesis of the β-NAc-spacer3-Biotin moiety involves several key steps:
Functionalization of N-Acetylglucosamine (GlcNAc): The synthesis begins with a suitably protected GlcNAc derivative. An amino-functionalized spacer is introduced at the anomeric position, often via a glycosylamine intermediate followed by reductive amination or by reacting a glycosyl halide with an amino-containing spacer.
Introduction of the Triethylene Glycol Spacer: A common strategy involves reacting the amino-functionalized GlcNAc with a bifunctional triethylene glycol derivative, for instance, one end activated as an N-hydroxysuccinimide (NHS) ester and the other end protected or ready for biotin conjugation.
Conjugation to SSEA-4 Hexaose: The reducing end of the SSEA-4 hexaose is typically converted to a glycosylamine, which can then be coupled to the β-NAc-spacer3-Biotin moiety. Alternatively, the entire linker can be assembled on the SSEA-4 hexaose in a stepwise manner.
Biotinylation Methods for Functionalization of Glycoconjugates
Biotinylation is the process of covalently attaching biotin to a molecule. The high-affinity interaction between biotin and streptavidin/avidin (B1170675) is a cornerstone of many biotechnological applications. For glycoconjugates like SSEA-4 hexaose, several biotinylation strategies can be employed:
Amine-Reactive Biotinylation: This is one of the most common methods. If the glycoconjugate possesses a primary amine, for instance, introduced via the spacer, it can be readily reacted with an NHS-activated biotin derivative to form a stable amide bond.
Thiol-Reactive Biotinylation: If the spacer arm contains a thiol group, it can be specifically targeted with maleimide-activated biotin reagents.
Click Chemistry: Modern bioconjugation often utilizes "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves introducing an azide (B81097) or alkyne functionality into the glycan or spacer, followed by a highly efficient and specific reaction with a correspondingly functionalized biotin molecule.
The choice of biotinylation method depends on the functional groups available on the glycoconjugate and the desired stability of the linkage.
Advanced Spectroscopic and Chromatographic Methods for Compound Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized SSEA-4 hexaose-β-NAc-spacer3-Biotin. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of complex carbohydrates. unimo.it Both one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC) NMR experiments are utilized to:
Confirm the identity and sequence of monosaccharide units: The chemical shifts and coupling constants of the anomeric protons are characteristic for each monosaccharide and its linkage.
Determine the glycosidic linkages: Inter-residue correlations observed in HMBC and NOESY spectra provide definitive evidence for the connectivity between the sugar units.
Verify the presence and attachment of the linker and biotin: Specific signals corresponding to the N-acetyl group of the linker, the ethylene (B1197577) glycol protons of the spacer, and the protons of the biotin moiety can be identified and their connectivity to the hexaose confirmed.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Glc-H1 | ~4.5 | ~103 |
| Gal-H1 | ~4.4 | ~104 |
| Gal-H1' | ~4.9 | ~101 |
| GalNAc-H1 | ~4.6 | ~102 |
| Gal-H1'' | ~4.4 | ~104 |
| Neu5Ac-H3ax | ~1.8 | ~40 |
| Neu5Ac-H3eq | ~2.7 | ~40 |
| β-NAc-H1 | ~4.7 | ~101 |
| Spacer (CH₂)n | ~3.6 | ~70 |
| Biotin-CH | Multiple signals | Multiple signals |
Table 1. Representative ¹H and ¹³C NMR chemical shifts for key residues in this compound. Actual values can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry is indispensable for determining the molecular weight of the final compound and assessing its purity. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for large, non-volatile molecules like glycoconjugates.
Molecular Weight Confirmation: High-resolution mass spectrometry provides a precise mass measurement of the intact molecule, which can be compared to the calculated theoretical mass to confirm the elemental composition.
Purity Assessment: The mass spectrum can reveal the presence of impurities, such as incomplete synthesis products or degradation products.
Structural Information (Tandem MS): Fragmentation analysis (MS/MS) can provide valuable structural information by breaking the molecule into smaller, identifiable fragments. This can help to confirm the sequence of monosaccharides and the attachment of the linker and biotin.
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+Na]⁺ | (Calculated value) | (Observed value) |
| [M+2Na]²⁺ | (Calculated value) | (Observed value) |
| [M-H]⁻ | (Calculated value) | (Observed value) |
Table 2. Expected and observed mass-to-charge ratios (m/z) for this compound in high-resolution mass spectrometry. M represents the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-performance liquid chromatography is a crucial technique for assessing the purity of the final product and for purification during the synthesis. sigmaaldrich.com Several HPLC modes can be employed for the analysis of biotinylated glycans:
Reversed-Phase HPLC (RP-HPLC): This is a common method for analyzing biotinylated compounds, as the biotin moiety imparts significant hydrophobicity. A C18 column is typically used with a water/acetonitrile gradient.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like glycans. It can be used to separate the target compound from less glycosylated or non-glycosylated impurities.
Anion-Exchange Chromatography (AEC): Due to the negatively charged sialic acid residue, AEC can be used to separate the SSEA-4 containing glycoconjugate from neutral or less charged species.
The purity of the compound is determined by integrating the peak area of the main product in the chromatogram. A purity of >95% is typically desired for biological applications.
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Expected Retention Time | Dependent on the specific compound and conditions |
Table 3. A typical set of RP-HPLC conditions for the purity analysis of this compound.
Biochemical and Cellular Interaction Studies
Ligand-Receptor Binding Assays and Kinetics of SSEA-4 Interactions
The study of interactions between a ligand, such as SSEA-4, and its corresponding receptor is fundamental to understanding its biological function. Ligand-receptor binding assays are a suite of techniques used to quantify these interactions, measuring parameters like binding affinity and kinetics. giffordbioscience.comlabome.com Common methods include radioligand binding assays, which offer high sensitivity, and Surface Plasmon Resonance (SPR), which allows for real-time measurement of association and dissociation rates without the need for labeling. giffordbioscience.comlabome.comnih.gov These assays provide crucial data on the dissociation constant (Kd), inhibition constant (Ki), association rate (kon), and dissociation rate (koff), which are essential for predicting a ligand's potency and duration of action. giffordbioscience.comfrontiersin.org
Research into the specific binding partners of SSEA-4 has identified key interacting proteins. One notable study identified the intracellular FK-506 binding protein 4 (FKBP4) as a direct binding partner for SSEA-4 in the MCF-7 breast cancer cell line. nih.gov This discovery was achieved using affinity capture and glycan microarray techniques, highlighting a potential intracellular role or transport mechanism involving SSEA-4. nih.gov
Furthermore, SSEA-4 has been reported to be involved in laminin (B1169045) binding through interactions with the laminin receptor, laminin-binding protein 34/67. nih.gov This interaction underscores the role of SSEA-4 in cellular adhesion to components of the extracellular matrix. While specific kinetic data from binding assays for SSEA-4 interactions are often proprietary or embedded within broader studies, the functional outcomes of these binding events, such as signal transduction activation, are more widely reported. For instance, SSEA-4 has been observed to colocalize with active signaling molecules like pSrc, pPI3K, and pAkt, suggesting that its binding to receptors can initiate downstream signaling cascades. researchgate.netnih.gov
Table 1: Known SSEA-4 Binding Partners and Assay Methods
| Binding Partner | Interacting Cell Type/System | Assay Method Used | Functional Implication |
|---|---|---|---|
| FK-506 binding protein 4 (FKBP4) | MCF-7 breast cancer cells | Affinity capture, Glycan microarray | Intracellular transport/signaling |
Investigation of SSEA-4 Glycosphingolipid Epitope Recognition by Antibodies and Lectins
The SSEA-4 antigen is a carbohydrate epitope on a unique globo-series ganglioside. embopress.orgthermofisher.com This structure is specifically recognized by various antibodies and lectins, which are invaluable tools for its detection and for studying its function.
Antibody Recognition: A number of monoclonal antibodies have been developed that specifically recognize the SSEA-4 epitope. The most well-known is clone MC-813-70 (also cited as 813-70), a mouse IgG3 antibody generated by immunizing with 2102Ep human embryonal carcinoma cells. thermofisher.comscbt.comrndsystems.com This antibody is widely used for identifying pluripotent stem cells and SSEA-4-positive cancer cells through techniques like flow cytometry, immunofluorescence, and immunohistochemistry. scbt.comrndsystems.com The MC-813-70 antibody recognizes the terminal portion of the SSEA-4 carbohydrate sequence. nih.gov Studies have demonstrated that the binding of MC-813-70 can be rapidly internalized by triple-negative breast cancer cells, a feature being explored for the targeted delivery of immunotoxins. conicet.gov.ar Other clones, such as E2-F8, have been developed as recombinant rabbit monoclonal IgG antibodies to overcome the handling difficulties and lower affinity sometimes associated with mouse IgG3 and IgM isotypes. glykogen.com
Lectin Recognition: Lectins, which are proteins that bind to specific carbohydrate structures, are also used to probe the glycan profile of cell surfaces, including the presentation of SSEA-4. A study analyzing SSEA-4-enriched human embryonic stem cells (hESCs) used a panel of 14 lectins to quantify their binding to the cell surface. researchgate.net The results showed a wide variation in binding percentages, from 4% to 99%. nih.govresearchgate.net Notably, some lectins showed binding patterns and percentages similar to the SSEA-4 antibody itself. researchgate.net
Table 2: Lectin Binding Profile on SSEA-4 Enriched Human Embryonic Stem Cells
| Lectin Name | Abbreviation | Specificity (Monosaccharides) | Binding Percentage (%) |
|---|---|---|---|
| Lycopersicon esculentum (Tomato) | TL | (GlcNAc)2 | 99.2 ± 0.1 |
| Ricinus communis agglutinin | RCA | Gal, GalNAc | 99.0 ± 0.1 |
| Concanavalin A | Con A | Man, Glc | 98.7 ± 0.1 |
| Triticum vulgaris (Wheat germ) | WGA | GlcNAc, Neu5Ac | 97.5 ± 0.2 |
| Phaseolus vulgaris Erythroagglutinin | PHA-E | Gal, GlcNAc | 96.9 ± 0.3 |
| Lens culinaris (Lentil) | LCA | Man, Glc | 95.8 ± 0.3 |
| Arachis hypogaea (Peanut) | PNA | Gal, GalNAc | 95.5 ± 0.5 |
| Phaseolus vulgaris Leucoagglutinin | PHA-L | Gal, GlcNAc | 91.5 ± 0.4 |
| Glycine max (Soybean) | SBA | GalNAc, Gal | 85.9 ± 0.5 |
| Ulex europaeus agglutinin I | UEA-I | Fuc | 70.0 ± 0.8 |
| Dolichos biflorus agglutinin | DBA | GalNAc | 41.2 ± 0.9 |
| Helix pomatia agglutinin | HPA | GalNAc | 37.8 ± 1.2 |
| Sophora japonica agglutinin | SJA | GalNAc, Gal | 21.0 ± 0.8 |
| Vicia villosa agglutinin | VVA | GalNAc | 4.0 ± 0.3 |
Data adapted from a study on hESCs enriched to 98-99% SSEA-4 expression. researchgate.net
Role of SSEA-4 in Cell-Surface Recognition Mechanisms
SSEA-4 plays a crucial role in cell-surface recognition, primarily by modulating cell adhesion and migration. nih.gov Its expression is strongly associated with changes in cell-cell and cell-extracellular matrix (ECM) interactions. glykogen.comnih.gov
In cancer biology, increased cell-surface SSEA-4 expression is linked to a loss of cell-cell interactions and the acquisition of a migratory phenotype, hallmarks of the epithelial-to-mesenchymal transition (EMT). nih.govnih.gov Studies on prostate cancer cells showed that SSEA-4 positive cells form fibroblast-like colonies with limited cell-cell contact, while SSEA-4 negative cells form cobblestone-like epithelial colonies. nih.gov This is accompanied by the downregulation of major epithelial markers like Claudin-7 and E-cadherin in SSEA-4 positive cells. nih.govnih.gov
SSEA-4 influences cellular adhesion to the ECM. A stable knockdown of SSEA-4 synthesis in tumor cells resulted in decreased adhesion to various ECM molecules. nih.govnih.gov This suggests SSEA-4 is involved in mediating interactions between the cell and its environment, potentially through its association with integrins and the laminin receptor. nih.gov Furthermore, SSEA-4 has been found to accumulate in migratory structures known as invadopodia, where it colocalizes with cortactin and active signaling proteins, reinforcing its role in cancer cell invasion. nih.govnih.gov This evidence collectively points to SSEA-4 as a key molecule in cell recognition processes that govern adhesion, motility, and invasion. researchgate.net
Studies on SSEA-4 Expression Dynamics and Regulation in Cellular Systems
The expression of SSEA-4 is tightly regulated and changes significantly during development, differentiation, and tumorigenesis. glykogen.com It is a well-established marker for identifying undifferentiated, pluripotent cells.
In Stem Cells: During human preimplantation development, SSEA-4 is first expressed on the pluripotent cells of the inner cell mass. nih.govglykogen.com Its expression is a hallmark of human embryonic stem cells (hESCs), induced pluripotent stem cells (iPSCs), and human embryonic germ cells. nih.govarvojournals.orgfrontiersin.org A defining characteristic is that SSEA-4 expression is characteristically downregulated upon differentiation. nih.govresearchgate.netresearchgate.net This dynamic makes SSEA-4 an essential tool for monitoring the pluripotent state of stem cell cultures and for isolating undifferentiated cells. frontiersin.org SSEA-4 is also expressed on various adult stem cell populations, including mesenchymal stem cells (MSCs) derived from bone marrow and Wharton's jelly, as well as progenitor cells in the lung and bone marrow. frontiersin.orgmdpi.comnih.gov However, in some contexts, such as in limbal epithelial cells, the SSEA-4 negative population contains a higher proportion of stem/progenitor cells, indicating its role as a differentiation marker in that system. arvojournals.org
In Cancer: While its expression is lost upon differentiation in normal development, SSEA-4 is often re-expressed in various solid tumors, including breast, prostate, lung, and renal cancers. nih.govglykogen.commdpi.com This re-expression is not uniform; SSEA-4 is typically found on a subpopulation of tumor cells. nih.govnih.gov These SSEA-4 positive tumor cells often display stem cell-like properties, are highly tumorigenic, and are associated with increased metastatic potential and poor prognosis. researchgate.netnih.gov Moreover, SSEA-4 expression has been linked to chemoresistance, with the frequency of SSEA-4 positive cells increasing following chemotherapy treatment in some cancers. mdpi.com
The regulation of SSEA-4 expression is tied to the activity of specific glycosyltransferases. For instance, the shRNA-mediated knockdown of the enzyme ST3GAL2, a sialyltransferase, resulted in a significant reduction in SSEA-4 synthesis and a corresponding decrease in cell adhesion. nih.gov This demonstrates that the dynamic expression of SSEA-4 is controlled at the enzymatic level within the cell's glycosylation pathways.
Table 3: SSEA-4 Expression in Various Cellular Systems
| Cellular System | Expression Status | Associated Characteristics |
|---|---|---|
| Human Embryonic Stem Cells (hESCs) | High in undifferentiated state | Pluripotency; expression is lost upon differentiation |
| Induced Pluripotent Stem Cells (iPSCs) | High in undifferentiated state | Pluripotency; used as a reprogramming marker |
| Mesenchymal Stem Cells (MSCs) | Expressed on subpopulations | Stemness properties |
| Human Corneal Epithelial Cells | High in differentiated cells | SSEA-4 negative population is enriched for stem/progenitor cells |
| Prostate Cancer Cells | Expressed on a subpopulation | Loss of cell-cell adhesion, migratory phenotype, tumorigenicity |
| Breast Cancer Cells | Expressed on a subpopulation | Chemoresistance, metastasis |
Applications in Stem Cell and Developmental Biology Research
Utilization for Identification and Isolation of Pluripotent Stem Cells
The expression of SSEA-4 is a hallmark of pluripotent stem cells, and its detection is a standard method for their characterization. The biotinylated SSEA-4 hexaose probe is instrumental in these applications.
SSEA-4 is a prominent surface marker used to identify and confirm the undifferentiated state of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs). wikipedia.orgfrontiersin.orgbiolegend.com Human iPSCs and hESCs express a specific set of cell surface antigens, including SSEA-3, SSEA-4, TRA-1-60, and TRA-1-81. wikipedia.org The presence of SSEA-4 is routinely verified using techniques like immunocytochemistry and flow cytometry, where a biotinylated probe can be detected with fluorophore-conjugated streptavidin.
Research indicates that the level of SSEA-4 expression can correlate with the quality of iPSC lines. nih.gov A high percentage of SSEA-4-positive cells within a colony is often indicative of a fully reprogrammed, pluripotent state, clustering closely with hESCs in gene expression analyses. nih.gov Conversely, iPSC lines with low SSEA-4 expression may be only partially reprogrammed. nih.gov The SSEA-4 glycan is characteristically downregulated as hESCs undergo differentiation. researchgate.net
While initially identified on embryonic cells, SSEA-4 is also expressed on various adult stem and progenitor cell populations, including mesenchymal stem cells (MSCs). frontiersin.orgashpublications.org The biotinylated SSEA-4 probe facilitates the isolation of these specific subpopulations from heterogeneous cell cultures for further characterization and therapeutic exploration. Techniques such as Fluorescence-Activated Cell Sorting (FACS) and Magnetic-Activated Cell Sorting (MACS) are employed for this purpose, leveraging the biotin (B1667282) tag for cell separation. ashpublications.orgnih.gov
Research has focused on isolating SSEA-4 positive (SSEA-4+) cells from diverse sources, including bone marrow, Wharton's jelly, and deciduous dental pulp, to investigate their stemness properties. ashpublications.orgnih.govnih.gov Studies have shown that SSEA-4+ cells isolated from bone marrow exhibit superior growth potential compared to their unsorted counterparts. ashpublications.org Similarly, a significant majority of SSEA-4+ cells from deciduous dental pulp demonstrate multilineage differentiation potential. nih.gov However, in some sources like Wharton's jelly, the elevated expression of stemness-related genes in SSEA-4+ cells may be transient. nih.gov
| MSC Source | Percentage of SSEA-4+ Cells Reported | Isolation Method | Key Findings on SSEA-4+ Subpopulation | Reference |
|---|---|---|---|---|
| Human Bone Marrow | ~30% (in unpurified cultures) | FACS | Superior growth (7.7-fold vs 2.11-fold) compared to unpurified cells. Maintained high SSEA-4 expression after sorting. | ashpublications.org |
| Human Deciduous Dental Pulp (D-DP) | 21.2% | FACS | Majority of SSEA-4+ clonal cells showed multilineage differentiation potential (91.3% osteogenic, 91.3% chondrogenic). | nih.gov |
| Wharton's Jelly (WJ-MSC) | Variable (30%-90% reported in literature) | FACS, MACS | FACS was more efficient for enrichment. SSEA-4+ cells showed transiently increased expression of pluripotency genes (Nanog, Oct4) and enhanced survival in 3D culture. | frontiersin.orgnih.gov |
| Fetal Marrow (fMSC) | ~2.5% | Immunomagnetic Bead Sorting | Isolated SSEA-4+ cells could be induced to differentiate into fat cells, osteogenic cells, and neuron-like cells in vitro. | sciengine.com |
Analysis of SSEA-4 Expression During Directed Differentiation and Reprogramming Processes
The dynamic expression of SSEA-4 is a critical indicator of a cell's developmental state. The use of biotinylated SSEA-4 probes allows for the precise monitoring of its expression during key cellular processes. A hallmark of stem cell differentiation is the downregulation of pluripotency markers. rndsystems.com The expression of SSEA-4 is lost as hESCs and other pluripotent cells differentiate into various lineages. biolegend.comnih.gov This predictable disappearance makes SSEA-4 an effective marker for tracking the progress of directed differentiation protocols.
In the context of cellular reprogramming, the re-expression of SSEA-4 is a key milestone indicating a somatic cell is successfully transitioning towards an induced pluripotent state. wikipedia.org Monitoring the emergence of SSEA-4+ cells helps to identify and select for fully reprogrammed iPSCs. nih.gov Studies have shown that cell lines with a low percentage of SSEA-4 expression are often only partially reprogrammed, underscoring the antigen's utility as a benchmark for pluripotency. nih.gov
Functional Investigations into the Role of SSEA-4 Glycans in Stem Cell States
Beyond its role as a surface marker, research has delved into the functional significance of the SSEA-4 glycan in stem cell biology. Glycans on the cell surface are known to be involved in critical biological processes, including cell signaling, adhesion, and differentiation. mdpi.com They can influence stem cell fate by modulating signaling pathways essential for self-renewal and differentiation. mdpi.comglycoforum.gr.jp
The precise function of SSEA-4 in maintaining pluripotency has been a subject of investigation. Some studies suggest that SSEA-4 is crucial for maintaining the pluripotent state of stem cells. patsnap.com However, other research has demonstrated that the depletion of SSEA-4 and its precursor, SSEA-3, through the use of glycosphingolipid biosynthesis inhibitors did not noticeably affect the core properties of pluripotency in hESCs, such as self-renewal and differentiation capacity. nih.gov This finding suggests that while SSEA-4 is an excellent marker of the undifferentiated state, it may not be functionally essential for its maintenance, pointing instead to potential roles for this class of molecules during the process of cellular differentiation. nih.gov This indicates that the functional role of SSEA-4 is complex and may be context-dependent, representing an active area of ongoing research.
Studies on SSEA-4 Expression in Early Embryonic Development Models
The expression pattern of SSEA-4 during the earliest stages of life provides fundamental insights into developmental processes. SSEA-4 appears during early embryonic development and is considered a stage-specific antigen. frontiersin.orgnih.gov In human preimplantation development, SSEA-3 and SSEA-4 are first observed on the pluripotent cells of the inner cell mass of the blastocyst. nih.gov This expression is tightly regulated and is subsequently lost as these cells begin to differentiate to form the tissues of the embryo. rndsystems.comnih.gov
This specific expression pattern in the early embryo solidifies SSEA-4's status as a key marker of the pluripotent cell population from which all embryonic tissues arise. biolegend.comnih.gov The study of its emergence and subsequent downregulation in embryonic models provides a developmental blueprint that is mirrored in the behavior of hESCs and iPSCs in culture.
Research in Disease Models and Glycan Based Targeting
Characterization of SSEA-4 Expression in Cancer Research Models
SSEA-4 is overexpressed in a variety of cancers, and its presence is often linked to more aggressive disease phenotypes. nih.gov Research has focused on characterizing its expression and function in various oncological models to understand its role in tumorigenesis and to exploit it for therapeutic purposes.
SSEA-4 has emerged as a significant biomarker in several cancer types, often associated with poor prognosis, chemoresistance, and cancer stem cell (CSC)-like properties. nih.govbiorxiv.org Its expression on subpopulations of tumor cells suggests a role in tumor heterogeneity and the acquisition of aggressive traits. nih.gov
Triple-Negative Breast Cancer (TNBC): In patient-derived xenograft (PDX) models of TNBC, SSEA-4 has been identified as a marker for chemotherapy-resistant cancer cells. mdpi.comnih.gov Studies have shown that the percentage of SSEA-4-positive cells increases following chemotherapy, suggesting these cells are resistant to treatment. mdpi.com Furthermore, SSEA-4 expression in TNBC is linked to mesenchymal features and an increased migratory potential of the cancer cells. mdpi.comnih.gov Gene expression analysis of SSEA-4-positive breast cancer cells revealed an overexpression of genes associated with a mesenchymal phenotype and deregulation of pathways linked to drug resistance. nih.gov
Prostate Cancer: In prostate cancer models, SSEA-4 expression is associated with malignant aggressiveness and a loss of the epithelial phenotype. nih.goviiarjournals.org Sorted SSEA-4-positive prostate cancer cells form colonies with a fibroblast-like appearance and reduced cell-to-cell contact, in contrast to the cobblestone-like epithelial colonies formed by SSEA-4-negative cells. nih.gov These SSEA-4-positive cells also show an upregulation of markers for epithelial-to-mesenchymal transition (EMT) and have a strong tumorigenic capacity. nih.gov Investigations in post-neoadjuvant hormonal therapy specimens indicated that SSEA-4 expression is linked to cancer cell proliferation and anti-apoptotic functions. iiarjournals.org
Glioblastoma Multiforme (GBM): SSEA-4 is highly expressed on the surface of GBM cells and in a significant percentage of patient-derived GBM specimens, while it is largely absent in normal brain tissue. nih.govpnas.org Its expression levels have been shown to correlate positively with the grade of astrocytoma. pnas.org This restricted expression pattern makes SSEA-4 a promising target for GBM. nih.gov
Lung Cancer: In non-small cell lung cancer (NSCLC), particularly in models resistant to tyrosine kinase inhibitors (TKIs) due to EGFR-T790M mutation, a high expression of SSEA-4 has been observed. pnas.orgpnas.org The increased expression of SSEA-4 or its synthesizing enzyme, β3GalT5, is correlated with poor survival rates in patients with this mutation. pnas.org
Ovarian and Other Cancers: SSEA-4 expression has also been documented in ovarian, pancreatic, and gastric cancer cell lines. aacrjournals.org It is often associated with cancer stem cells in these malignancies, which are thought to drive tumorigenesis, metastasis, and therapeutic resistance. aacrjournals.org In studies using various cancer cell lines, SSEA-4 was found to be expressed in a majority of lines derived from solid tumors but not in those from leukemias. nih.gov
| Cancer Model | Key Findings on SSEA-4 as a Biomarker | Associated Phenotype | Reference |
|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | Marks chemotherapy-resistant subpopulation; frequency increases post-chemotherapy. | Mesenchymal, metastatic, chemoresistant. | mdpi.comnih.gov |
| Prostate Cancer | Identifies invasive subpopulations with loss of epithelial phenotype. | Migratory, tumorigenic, anti-apoptotic. | nih.goviiarjournals.org |
| Glioblastoma Multiforme (GBM) | Highly expressed on GBM cells, correlates with high-grade astrocytoma. | Aggressive tumor grade. | nih.govpnas.org |
| Non-Small Cell Lung Cancer (NSCLC) | Highly expressed on TKI-resistant cells with EGFR-T790M mutation. | Drug resistance, poor survival. | pnas.orgpnas.org |
| Ovarian Cancer | Expressed on cancer stem cells (CSCs). | Tumorigenesis, metastasis, therapeutic resistance. | aacrjournals.orgbiorxiv.org |
The high expression of SSEA-4 on various solid tumors and its limited presence on normal tissues make it an attractive target for immunotherapies. aacrjournals.orgnih.gov
CAR T-Cell Therapy: Chimeric Antigen Receptor (CAR) T-cell therapy targeting SSEA-4 has been evaluated in several preclinical cancer models. mdpi.comaacrjournals.org
In ovarian cancer models using NSG mice, anti-SSEA-4 CAR T-cells demonstrated a significant and specific anti-tumor response, effectively eliminating SSEA-4-positive cancer cells. aacrjournals.orgnih.gov However, dose-dependent toxicity was observed, with mice receiving higher doses showing signs of health deterioration over time, suggesting potential on-target/off-tumor effects. aacrjournals.orgnih.gov
Similarly, in a TNBC xenograft model, the adoptive transfer of SSEA-4-directed CAR T-cells resulted in a limited antitumor effect but induced severe, construct-dependent toxicity. mdpi.comresearchgate.net The toxicity was attributed to the co-targeting of SSEA-4-expressing progenitor cells in the bone marrow and lungs. mdpi.com These findings highlight significant safety concerns for SSEA-4-targeted CAR T-cell therapies. mdpi.com
The spacer domain connecting the antigen-binding domain to the T-cell membrane in the CAR construct was found to be a critical factor in modulating the effector function and toxicity of the CAR T-cells. mdpi.com
Antibody-Based Therapies:
In GBM research, an anti-SSEA-4 monoclonal antibody (mAb) was shown to induce complement-dependent cytotoxicity (CDC) in vitro and suppress tumor growth in mouse models. nih.govpnas.org
For TKI-resistant NSCLC , a humanized anti-SSEA-4 mAb demonstrated efficacy in reducing tumor growth in xenograft models. pnas.org
An antibody-drug conjugate (ADC), OBI-998, which combines an anti-SSEA-4 antibody with the cytotoxic agent MMAE, showed potent and specific cytotoxic activity against SSEA-4-expressing cancer cells and significant anti-tumor efficacy in multiple xenograft models. aacrjournals.org
| Therapeutic Approach | Cancer Model | Key Preclinical Findings | Observed Challenges/Toxicities | Reference |
|---|---|---|---|---|
| CAR T-Cell Therapy | Ovarian Cancer | Effective elimination of SSEA-4+ cells; significant anti-tumor response in vivo. | Dose-dependent toxicity and health deterioration in mice at high doses. | aacrjournals.orgnih.govhelsinki.fi |
| CAR T-Cell Therapy | Triple-Negative Breast Cancer (TNBC) | Limited antitumor effect; CAR construct-dependent activity. | Severe on-target/off-tumor toxicity due to targeting of progenitor cells in lung and bone marrow. | mdpi.com |
| Monoclonal Antibody (mAb) | Glioblastoma Multiforme (GBM) | Induced complement-dependent cytotoxicity (CDC) in vitro; inhibited tumor growth in mice. | Not specified in detail. | nih.govpnas.org |
| Monoclonal Antibody (mAb) | TKI-Resistant NSCLC | Reduced tumor growth in xenograft models. | Not specified in detail. | pnas.org |
| Antibody-Drug Conjugate (ADC) | Multiple (Ovarian, Gastric, NSCLC models) | Potent cytotoxicity, rapid internalization, and significant anti-tumor efficacy in xenografts. | Not specified in detail. | aacrjournals.org |
Exploration of SSEA-4 in Other Pathological Conditions in Research Settings
Beyond cancer, SSEA-4's primary role as a stem cell marker makes it a molecule of interest in other research areas, particularly in stem cell biology and regenerative medicine. patsnap.comnih.gov
Stem Cell Biology: SSEA-4 is a well-established surface marker used to identify and isolate undifferentiated human embryonic stem cells (hESCs), induced pluripotent stem cells (iPSCs), and various adult stem cell populations. nih.govfrontiersin.org For instance, SSEA-4 is used as a marker for isolating human spermatogonial stem cells (SSCs), which have potential applications in treating infertility and for autologous cell-based therapies. nih.gov Studies have shown that SSEA-4 positive SSCs can be maintained in culture for extended periods, expressing key stem cell genes. nih.gov
Regenerative Medicine: The ability to isolate and manipulate SSEA-4-positive stem cells is crucial for regenerative medicine. patsnap.com By targeting SSEA-4, researchers can potentially control the differentiation of stem cells into specific lineages, which could be used to generate tissues for transplantation in degenerative diseases. patsnap.com For example, SSEA-4 inhibitors are being explored as tools to modulate stem cell activity and guide their differentiation into desired cell types, such as insulin-producing cells for diabetes or neurons for neurodegenerative disorders. patsnap.com
Advanced Methodologies and Analytical Techniques Employing Ssea 4 Hexaose β Nac Spacer3 Biotin
Flow Cytometry and Immunocytochemistry for Cellular Staining and Phenotyping
Flow cytometry and immunocytochemistry are powerful techniques for identifying and characterizing cell populations based on the expression of specific surface antigens. SSEA-4 hexaose-β-NAc-spacer3-Biotin can be utilized as a probe in these methods to detect cells expressing the SSEA-4 glycan, a well-established marker for pluripotent stem cells and certain cancer cells. thermofisher.comrndsystems.com
In this application, the biotinylated SSEA-4 glycan acts as a primary detection reagent. Following incubation with a cell sample, the bound biotinylated glycan is detected using a secondary reagent, typically streptavidin conjugated to a fluorophore (e.g., FITC, PE, or APC). This fluorescent signal allows for the quantification and characterization of SSEA-4 positive cells via flow cytometry or visualization of their distribution in tissues or cell cultures through immunocytochemistry. nih.gov
Research has employed this methodology to identify distinct subpopulations of cells. For instance, in human solid tumor cell lines like DU145, SSEA-4 expression has been shown to define a subpopulation of cells with a distinct fibroblast-like morphology, in contrast to the cobblestone-like epithelial colonies formed by SSEA-4 negative cells. nih.gov Similarly, this technique is used to confirm the presence of SSEA-4 on various stem cell lines, including human embryonic stem cells (hESCs) and Wharton's Jelly-derived mesenchymal stem cells (WJ-MSCs). nih.gov
Table 1: Research Findings from Flow Cytometry & Immunocytochemistry using SSEA-4 Detection
| Cell Line/Type | Technique | Key Finding | Reference |
| DU145 (Prostate Cancer) | Flow Cytometry, ICC | SSEA-4+ cells exhibit a fibroblast-like morphology and are enriched for other pluripotent stem cell markers like Tra-1-60 and Tra-1-81. | nih.gov |
| 2102Ep (Teratocarcinoma) | Flow Cytometry | Used as a positive control cell line to test and validate anti-human SSEA-4 biotin (B1667282) antibodies. | thermofisher.com |
| BG01V (Human ES Cells) | Immunocytochemistry | SSEA-4 was detected on immersion-fixed embryonic stem cells, confirming its status as a surface marker. | rndsystems.com |
| MDA-MB-231 (Breast Cancer) | Flow Cytometry | Confirmed surface expression of SSEA-4, enabling functional profiling of CAR T cells directed against this target. | nih.gov |
| WJ-MSCs | Flow Cytometry, ICC | Identified a subpopulation of SSEA-4+ cells within the heterogeneous WJ-MSC population. | nih.gov |
Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell Sorting (FACS) for Cell Enrichment
Building upon the principles of flow cytometry, MACS and FACS are employed to physically separate and enrich SSEA-4 expressing cells from a heterogeneous population. nih.govfrontiersin.org The biotin tag on this compound is critical for these applications.
For MACS , cells are first labeled with the biotinylated SSEA-4 probe. Subsequently, they are incubated with magnetic microbeads coated with anti-biotin antibodies or streptavidin. When the cell suspension is passed through a column placed in a strong magnetic field, the magnetically labeled SSEA-4 positive cells are retained, while unlabeled cells pass through. nih.gov The retained cells can then be eluted after removing the column from the magnetic field.
For FACS , cells are labeled with the biotinylated SSEA-4 probe followed by a streptavidin-fluorophore conjugate. The cell sorter then hydrodynamically focuses the cells into a single stream that passes through a laser. The instrument detects the fluorescence of individual cells, and an electric charge is applied to droplets containing the cells of interest. These charged droplets are then deflected by an electric field into a collection tube, yielding a highly purified population of SSEA-4 positive cells. nih.govnih.gov
Studies comparing these two methods for the enrichment of SSEA-4+ WJ-MSCs have shown that FACS can yield a significantly higher recovery of cells compared to MACS. nih.govresearchgate.net While cell viability was noted to be slightly lower after MACS sorting in one study, FACS was ultimately selected for its superior cell recovery and tendency toward increased yield. nih.gov
Table 2: Comparison of MACS and FACS for SSEA-4+ Cell Separation
| Parameter | Magnetic-Activated Cell Sorting (MACS) | Fluorescence-Activated Cell Sorting (FACS) | Reference |
| Recovery | 1.6% ± 0.9 | 21.4% ± 7.4 | nih.gov |
| Viability | 62.75% ± 24.3 | 89% ± 2 | nih.gov |
| Yield | 99.9% ± 11.9 | 148.9% ± 44.4 | nih.gov |
| Efficacy (hESC retention) | 81.0% - 83.6% | 100% (by selective gating) | nih.gov |
Glycan Array and Microarray Technologies for High-Throughput Binding Analysis
Glycan arrays are a powerful high-throughput platform for studying the interactions of carbohydrates with proteins, antibodies, viruses, or even whole cells. This compound is ideally suited for fabrication of such arrays. The biotin tag allows for straightforward and oriented immobilization onto streptavidin-coated surfaces (e.g., glass slides or microplates).
In this setup, the SSEA-4 hexaose is presented in a consistent orientation, mimicking its presentation on a cell surface. The array can then be incubated with a complex biological sample, such as cell lysate or serum, containing a fluorescently labeled protein of interest. Binding events are detected by scanning the array for fluorescence. This technology enables the rapid screening of hundreds of potential interactions simultaneously, facilitating the discovery of novel SSEA-4 binding proteins or the characterization of antibody specificity. While direct experimental data using this specific compound on an array was not found in the search results, the availability of SSEA-4 hexaose grafted to polyacrylamide with biotin confirms its intended use in such biomolecular interaction studies. elicityl-oligotech.com
Table 3: Illustrative Data from a Hypothetical Glycan Array Experiment
| Analyte (Protein) | SSEA-4 Binding (Normalized Fluorescence Units) | Control Glycan Binding (NFU) | Interpretation |
| Lectin A | 15,200 | 150 | Strong, specific binding |
| Antibody X | 12,500 | 210 | Strong, specific binding |
| Protein Y | 850 | 400 | Weak or non-specific binding |
| Serum from Patient Z | 9,800 | 350 | Presence of SSEA-4 binding antibodies |
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Real-Time Interaction Analysis
SPR and BLI are label-free optical techniques that allow for the real-time measurement of biomolecular interactions. nih.govmdpi.com These methods are used to determine the kinetics (association and dissociation rates) and affinity of binding events. The biotin tag of this compound is crucial for its application in these platforms.
In a typical SPR or BLI experiment, a sensor chip or biosensor tip is coated with streptavidin. The biotinylated SSEA-4 hexaose is then introduced and irreversibly captured on the sensor surface. This creates a stable, functionalized surface presenting the SSEA-4 glycan. A solution containing a potential binding partner (the analyte) is then flowed over the surface. As the analyte binds to the immobilized SSEA-4, the change in mass at the sensor surface causes a measurable shift in the optical signal. mdpi.com By monitoring this signal over time during association and subsequent dissociation phases, one can derive key kinetic parameters.
This approach allows for a detailed quantitative analysis of how proteins, such as antibodies or lectins, recognize and bind to the SSEA-4 epitope, providing deeper insights into the molecular basis of this recognition.
Table 4: Kinetic and Affinity Data Obtainable from SPR/BLI Analysis
| Interacting Pair | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Affinity (K_D) (M) |
| SSEA-4 + Antibody A | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.2 x 10⁻⁹ (nM) |
| SSEA-4 + Lectin B | 3.5 x 10⁴ | 8.1 x 10⁻³ | 2.3 x 10⁻⁷ (µM) |
| SSEA-4 + Protein C | 2.1 x 10³ | 9.5 x 10⁻² | 4.5 x 10⁻⁵ (µM) |
Confocal Microscopy and Super-Resolution Imaging for Subcellular Localization Studies
Confocal microscopy provides high-resolution optical imaging with the ability to create 3D reconstructions of cells and tissues. When combined with fluorescent probes, it is an essential tool for studying the subcellular localization of specific molecules. This compound, in conjunction with fluorescently labeled streptavidin, can be used as a probe to map the distribution of SSEA-4 glycans on and within cells.
After staining cells with the biotinylated probe and a fluorescent streptavidin conjugate, a confocal microscope is used to acquire a series of optical sections through the cell. This process eliminates out-of-focus light, resulting in sharp, detailed images. Researchers have used this approach to show that SSEA-4 accumulates predominantly in polarized cells with long filopodia-like structures in certain cancer cell lines. nih.gov
Furthermore, co-localization studies can be performed by simultaneously staining for SSEA-4 and other cellular markers for specific organelles. For example, studies on PC3 cells showed no co-localization of SSEA-4 with markers for caveolae, the Golgi apparatus, endosomes, or lysosomes, suggesting a distinct localization for the glycan. nih.gov In other contexts, confocal analysis has demonstrated co-localization between the surface marker SSEA-4 and the nuclear stem cell marker SOX2, providing insights into the relationship between cell surface phenotype and nuclear state. researchgate.net
Table 5: Subcellular Localization Findings for SSEA-4 via Confocal Microscopy
| Cell Type | Co-localization Marker | Finding | Implication | Reference |
| DU145, PC3 | F-actin | SSEA-4 accumulates in polarized cells with filopodia-like structures. | Association with specific cell morphologies and potential migratory structures. | nih.gov |
| PC3 | Caveolin-1, GM130, EEA1, Lamp2 | No co-localization observed. | SSEA-4 is not primarily located in caveolae, Golgi, endosomes, or lysosomes. | nih.gov |
| Anaplastic Thyroid Cancer | SOX2 (nuclear stem cell marker) | SSEA-4 and SOX2 were co-localized. | Suggests a link between the expression of a surface stem cell marker and a nuclear pluripotency factor. | researchgate.net |
| Human ES Cells | OCT4, NANOG, Tra-1-60 | Co-expression confirmed. | Validates the undifferentiated, pluripotent state of the cells. | mdpi.com |
Future Perspectives and Emerging Research Directions
Development of Novel SSEA-4-Based Probes and Imaging Agents for Research
The availability of synthetic SSEA-4 hexaose with a biotin (B1667282) tag is a significant enabler for the development of sophisticated research tools. The biotin moiety allows for versatile and high-affinity binding to streptavidin, which can be conjugated to a wide array of reporter molecules. This opens up possibilities for creating novel probes for various applications.
Future research will likely focus on:
Advanced Cell Imaging: Biotinylated SSEA-4 hexaose can be coupled with streptavidin-conjugated quantum dots or fluorescent dyes to create highly specific and bright imaging agents. rndsystems.com These probes can be used to visualize the localization and dynamics of SSEA-4-binding partners on the cell surface in real-time, providing insights into their role in cellular processes like differentiation and signaling. nih.govnih.gov
Flow Cytometry and Cell Sorting: By using streptavidin conjugated to different fluorochromes, SSEA-4 hexaose-β-NAc-spacer3-Biotin can be used in multi-color flow cytometry to identify and isolate specific cell populations based on their SSEA-4 binding characteristics. This is particularly valuable for isolating rare stem cell or cancer stem cell populations. ugd.edu.mk
In Vivo Imaging: The development of probes for in vivo imaging, potentially using streptavidin conjugated to near-infrared (NIR) dyes or radionuclides, could allow for the non-invasive tracking of SSEA-4 expressing cells, such as transplanted stem cells or metastatic cancer cells, in living organisms.
| Probe Type | Reporter Molecule | Potential Application |
| Fluorescent Probe | Streptavidin-Quantum Dots, Streptavidin-Phycoerythrin (PE) | High-resolution cell imaging, Flow cytometry |
| Bioluminescent Probe | Streptavidin-Luciferase | In vivo cell tracking |
| Affinity Probe | Streptavidin-Coated Magnetic Beads | Isolation of SSEA-4 binding proteins |
| Histological Probe | Streptavidin-Horseradish Peroxidase (HRP) | Immunohistochemistry (IHC) and Immunocytochemistry (ICC) |
Integration into Glycoengineering and Synthetic Glycobiology Research Platforms
Glycoengineering and synthetic glycobiology are rapidly advancing fields that aim to understand and manipulate carbohydrate structures for novel applications. synbiocarb.sciencenih.govnih.gov Synthetic glycans like this compound are crucial components of these platforms.
Key research directions include:
Glycan Arrays: The biotin tag enables the straightforward immobilization of the SSEA-4 hexaose onto streptavidin-coated surfaces to create glycan arrays. These arrays are powerful tools for high-throughput screening of glycan-binding proteins (lectins), antibodies, and even pathogens, helping to identify novel interaction partners of SSEA-4. nih.gov
Designer Cell Surfaces: In synthetic glycobiology, researchers engineer cell surfaces to present specific glycans. synbiocarb.science Biotinylated SSEA-4 can be anchored to engineered cell surfaces via avidin-biotin bridges to study how SSEA-4 presentation affects cell behavior, such as adhesion, signaling, and differentiation, in a controlled manner.
Studying Glycosyltransferases: SSEA-4 hexaose can serve as a defined acceptor substrate in assays for glycosyltransferases, the enzymes that synthesize glycans. This can aid in the discovery and characterization of enzymes involved in the biosynthesis and modification of SSEA-4 and related structures.
Elucidation of Specific SSEA-4 Glycoprotein (B1211001) and Glycolipid Carriers in Undifferentiated and Differentiated Cells
While SSEA-4 is known to be a carbohydrate epitope, the specific molecules that carry this glycan on the cell surface are not fully characterized. oup.comnih.gov SSEA-4 can be attached to both proteins (forming glycoproteins) and lipids (forming glycosphingolipids, or GSLs). nih.govnih.gov Identifying these carrier molecules is critical to understanding the functional roles of SSEA-4.
Emerging research focuses on:
Proteomic and Lipidomic Approaches: this compound can be used as a bait molecule in affinity purification experiments. By incubating the biotinylated glycan with cell lysates, researchers can capture SSEA-4 binding proteins. Alternatively, antibodies that recognize the SSEA-4 glycan can be used to immunoprecipitate the entire glycoprotein or glycolipid complex, whose components can then be identified by mass spectrometry.
Carrier-Specific Functions: It is hypothesized that the function of SSEA-4 may depend on its carrier molecule. For example, SSEA-4 on a specific receptor protein might modulate its signaling activity, while its presence on a glycolipid could influence the properties of lipid rafts in the cell membrane. nih.gov Future studies will aim to dissect these carrier-specific roles in both pluripotent stem cells, where SSEA-4 expression is downregulated upon differentiation, and in cancer cells, where its expression is often re-activated. nih.govresearchgate.netmdpi.com
| Carrier Type | Description | Known Associations | Research Goal |
| Glycolipid | Primarily a glycosphingolipid (ganglioside) embedded in the cell membrane. nih.gov | Localized in lipid rafts, associated with signal transducers (e.g., Src family kinases). nih.gov | To understand its role in membrane organization and signaling. |
| Glycoprotein | The SSEA-4 glycan is attached to a protein backbone. | A laminin-binding protein and a 60-kDa protein have been suggested as potential carriers in stem cells. nih.gov | To identify specific protein carriers and their functions in cell adhesion and recognition. |
Computational Modeling and In Silico Analysis of SSEA-4 Recognition and Function
Computational modeling provides a powerful complementary approach to experimental studies in glycoscience. researchgate.net These in silico methods can offer detailed, atomic-level insights into the structure and interactions of complex carbohydrates like SSEA-4.
Future computational research will likely involve:
Conformational Analysis: Molecular dynamics (MD) simulations can be used to explore the three-dimensional structure and flexibility of the SSEA-4 hexaose. This is crucial because the specific conformation of a glycan often determines its ability to bind to proteins.
Docking and Binding Studies: Computational docking can predict how the SSEA-4 glycan interacts with the binding sites of antibodies, lectins, and enzymes. researchgate.net This can guide the design of experiments and the development of molecules that either block or mimic these interactions. For instance, modeling the interaction between SSEA-4 and the sialyltransferases involved in its synthesis can provide insights into the regulation of its expression. nih.gov
Membrane Simulations: Modeling the behavior of SSEA-4, as part of a glycolipid, within a simulated cell membrane can help elucidate its role in the organization of membrane domains like lipid rafts and its interactions with other membrane components.
Q & A
Q. How can researchers optimize spacer length (spacer3) for in vivo imaging applications?
- Methodological Answer: Test spacers of varying lengths (C3 vs. C6) in murine models. Use near-infrared streptavidin conjugates for real-time tracking. Compare signal-to-noise ratios and clearance rates to identify optimal spacer configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
